1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-4-7-21-16-13-9-19-20(15(13)17-10-18-16)14-6-5-11(2)8-12(14)3/h4-6,8-10H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYRSTYLUZUDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the 2,4-Dimethylphenyl Group: This step involves the substitution of the pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of the Prop-2-enylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, thiols, bases like sodium hydroxide, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of any functional groups present.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly impacts biological activity and physicochemical properties. Key analogues include:
Key Observations:
- Allylthio vs. Piperidine/Piperazine: The allylthio group in the target compound offers distinct reactivity compared to nitrogen-containing heterocycles (e.g., piperidine in ). Piperazine derivatives (e.g., ) often exhibit improved solubility and CNS activity due to their basicity.
- Biological Activity: Benzothiazole-containing analogues (e.g., ) demonstrate antimicrobial efficacy, suggesting that bulky substituents at position 4 enhance interactions with microbial targets. The allylthio group may confer different binding modes due to sulfur’s electronegativity and spatial requirements.
- Electronic Effects: Methylsulfonyl groups () are strongly electron-withdrawing, whereas allylthio is moderately electron-donating, influencing redox stability and metabolic pathways.
Biological Activity
1-(2,4-Dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with a dimethylphenyl group and a prop-2-en-1-ylsulfanyl substituent. Its molecular formula is with a molecular weight of approximately 303.38 g/mol.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key cancer-related pathways such as BRAF(V600E), EGFR, and Aurora-A kinase. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This activity suggests a mechanism by which these compounds may mitigate inflammatory diseases .
Antibacterial Activity
In addition to its antitumor and anti-inflammatory activities, the compound has demonstrated antibacterial effects. Research on pyrazole derivatives indicates that they can disrupt bacterial cell membranes, leading to cell lysis. In vitro assays have shown varying degrees of effectiveness against several bacterial strains .
Case Studies
- Antitumor Efficacy : A study focused on a series of pyrazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). The mechanism was attributed to the inhibition of the BRAF(V600E) mutation pathway .
- Anti-inflammatory Mechanism : Another investigation highlighted the ability of pyrazole derivatives to reduce LPS-induced NO production in RAW264.7 macrophages. The study reported a dose-dependent response, with significant inhibition observed at concentrations above 10 µM .
- Antibacterial Properties : In an evaluation of various pyrazole compounds against Gram-positive and Gram-negative bacteria, the derivative showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions controlled to ensure high yield?
Answer:
The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling reactions : Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Thioether formation : The propenylsulfanyl group is introduced using alkylation or thiol-disulfide exchange. Solvents like dimethylformamide (DMF) or toluene are used, with pH and temperature tightly controlled (e.g., 60–80°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization from ethanol/DMF ensures ≥95% purity .
Basic: How is the purity and structural integrity validated post-synthesis?
Answer:
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (MS) verifies molecular weight .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Basic: What structural features influence its reactivity and bioactivity?
Answer:
- 2,4-Dimethylphenyl group : Enhances lipophilicity, improving membrane permeability and target binding (e.g., kinase active sites) .
- Propenylsulfanyl moiety : Acts as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes. Its electron-withdrawing nature stabilizes the pyrazolo-pyrimidine core .
Advanced: How do modifications to the propenylsulfanyl group affect target binding affinity?
Answer:
- Electron-deficient analogs : Replacing the allyl group with electron-withdrawing substituents (e.g., chloro or nitro) increases electrophilicity, enhancing covalent binding to kinases like EGFR. However, this may reduce selectivity .
- Steric effects : Bulky substituents decrease binding to shallow pockets but improve specificity for deeper catalytic sites. Computational docking (e.g., AutoDock Vina) guides rational design .
Advanced: What in vitro models are suitable for evaluating kinase inhibition?
Answer:
- Enzyme assays : Use recombinant kinases (e.g., JAK2, CDK2) with ADP-Glo™ kits to measure IC₅₀ values. Include controls for ATP competition (e.g., staurosporine) .
- Cell-based models : Leukemia cell lines (e.g., K562) treated with the compound are analyzed via Western blot for phospho-targets (e.g., STAT5). Dose-response curves (0.1–10 µM) determine efficacy .
Advanced: How can contradictory data on enzyme inhibition efficacy be resolved?
Answer:
Discrepancies arise from assay conditions (e.g., ATP concentrations) or compound stability. Mitigation strategies include:
- Standardized protocols : Use fixed ATP levels (e.g., 1 mM) and pre-incubate compounds to ensure stability in buffer .
- Metabolite profiling : LC-MS identifies degradation products (e.g., sulfoxide derivatives) that may alter activity .
Advanced: What computational methods predict ADMET properties?
Answer:
- ADMET prediction : SwissADME predicts moderate bioavailability (F = 30–50%) due to high logP (~3.5). ProTox-II flags hepatotoxicity risks from the propenylsulfanyl group .
- Experimental validation : Microsomal stability assays (human liver microsomes) correlate with in silico data, showing rapid Phase I metabolism (t₁/₂ = 15–20 min) .
Advanced: What strategies mitigate metabolic instability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
